molecular formula C22H20N6O B2638999 1-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1207014-05-8

1-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2638999
CAS No.: 1207014-05-8
M. Wt: 384.443
InChI Key: OQTIFUHQUVZCSR-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the cycloaddition reaction between an azide and an alkyne to form the triazole ring. The reaction conditions often require a copper(I) catalyst and are carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors and continuous flow systems to ensure consistent production. The purification process often involves recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .

Scientific Research Applications

1-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions allows it to modulate the activity of enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-N-[(pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
  • 1-(3,4-dimethylphenyl)-5-(pyridin-2-yl)-N-[(pyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide

Uniqueness

1-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern on the triazole ring and the presence of both pyridine and dimethylphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-5-pyridin-4-yl-N-(pyridin-4-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O/c1-15-3-4-19(13-16(15)2)28-21(18-7-11-24-12-8-18)20(26-27-28)22(29)25-14-17-5-9-23-10-6-17/h3-13H,14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTIFUHQUVZCSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=NC=C3)C4=CC=NC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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